(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal
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Overview
Description
(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal is a synthetic organic compound characterized by its unique cyclopropenone core and ketal functional group
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may act as a ligand or catalyst in various organic transformations.
Biology
Biochemical Probes: The compound could be used to study enzyme mechanisms or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Materials Science: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal typically involves the following steps:
Formation of the Cyclopropenone Core: This can be achieved through the cyclization of a suitable precursor, such as a 1,3-diketone, under acidic or basic conditions.
Introduction of the Hydroxy Groups: The dihydroxy functionality can be introduced via hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Ketal Formation: The final step involves the protection of the dihydroxy groups by forming a ketal with cyclohexanone under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions may convert the ketal back to the corresponding diol or further reduce the cyclopropenone ring.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy or ketal groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include a range of functionalized cyclopropenones and ketals.
Mechanism of Action
The mechanism by which (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal exerts its effects depends on its specific application. In catalysis, it may act by coordinating to a metal center and facilitating the transfer of electrons or protons. In biological systems, it could interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropenone Derivatives: Compounds with similar cyclopropenone cores but different substituents.
Ketal-Protected Diols: Compounds with similar ketal protection but different core structures.
Uniqueness
The unique combination of the cyclopropenone core and ketal functionality in (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal distinguishes it from other compounds, potentially offering unique reactivity and applications.
This framework should help you create a detailed and comprehensive article on the compound
Properties
IUPAC Name |
(3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,9-10H,1-3,6-7H2/t9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQJRFUFQAQRI-ZJUUUORDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C=CC(=O)C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]3C=CC(=O)[C@@H]3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454639 |
Source
|
Record name | (3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111005-65-3 |
Source
|
Record name | (3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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